5-Methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol
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Overview
Description
WAY-323402 is a chemical compound with the molecular formula C₁₆H₁₇N₅O₂. It is known for its role as a translation inhibitor and is primarily used in scientific research. The compound has a molecular weight of 311.34 g/mol and is stored at -80°C to maintain its stability .
Preparation Methods
The synthetic routes and reaction conditions for WAY-323402 are not widely documented in public sources. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Chemical Reactions Analysis
WAY-323402 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-323402 is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its role as a translation inhibitor makes it valuable for studying protein synthesis and gene expression. Researchers use WAY-323402 to investigate the mechanisms of translation and to develop potential therapeutic applications for diseases related to protein synthesis .
Mechanism of Action
The mechanism of action of WAY-323402 involves its role as a translation inhibitor. It targets specific molecular pathways involved in protein synthesis, thereby inhibiting the translation process. This inhibition can affect various cellular functions and is useful for studying the regulation of gene expression and protein production .
Comparison with Similar Compounds
WAY-323402 can be compared with other translation inhibitors, such as cycloheximide and puromycin. While all these compounds inhibit protein synthesis, WAY-323402 is unique in its specific molecular structure and the pathways it targets. This uniqueness makes it a valuable tool for researchers studying different aspects of translation and protein synthesis .
Similar Compounds
- Cycloheximide
- Puromycin
- Anisomycin
Properties
IUPAC Name |
4-hydroxy-5-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-7-5-11-10(4)17-15(18-12(11)6-8(7)2)21-16-19-13(22)9(3)14(23)20-16/h5-6H,1-4H3,(H3,17,18,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUECTMSYACJXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=C(C(=O)N3)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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